molecular formula C6H8N2O B2604035 1,4-Dimethyl-1H-imidazole-5-carbaldehyde CAS No. 368833-94-7

1,4-Dimethyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2604035
CAS No.: 368833-94-7
M. Wt: 124.143
InChI Key: FPIUOFIMKXDZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dimethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 . The IUPAC name for this compound is the same as the common name . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of imidazoles, including “this compound”, has been a topic of research in recent years . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups . This reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H8N2O/c1-5-6(3-9)8(2)4-7-5/h3-4H,1-2H3 .


Chemical Reactions Analysis

Imidazoles, including “this compound”, are key components in functional molecules used in various applications . They are involved in a variety of chemical reactions, including the formation of bonds during the synthesis of the imidazole .


Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spin Probe Synthesis: 1,4-Dimethyl-1H-imidazole-5-carbaldehyde derivatives are used in the synthesis of pH-sensitive spin probes. These probes are developed through a series of reactions, including oxidation, nitrosation, and treatment with Grignard reagents (Kirilyuk et al., 2003).
  • Catalyzed Oxidative Coupling: The compound plays a role in copper-catalyzed oxidative coupling reactions, especially in the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This process is notable for its high atom economy and mild conditions (Li et al., 2015).
  • Building Blocks in Molecular Architecture: It serves as a synthon for incorporating cationic imidazolium groups into molecular structures. This utility is demonstrated in various chemical reactions, including synthesis of natural products (Berezin & Achilefu, 2007).

Synthesis of Derivatives and Other Compounds

  • Formation of Imidazo[4,5-b]pyridines: The compound is used in the preparation of imidazo[4,5-b]pyridine derivatives through condensation with various carbonyl compounds (Perandones & Soto, 1997).
  • Synthesis of Imidazole Derivatives: Various derivatives of this compound have been synthesized, demonstrating potential biological activities. These derivatives include benzoxazole, benzothiazole, and benzoimidazole (Orhan et al., 2019).
  • Creation of 2-Aminoimidazole Alkaloids: The compound is integral in synthesizing 2-aminoimidazole alkaloids, highlighting its role in creating structurally diverse and biologically significant molecules (Ando & Terashima, 2010).

Specialized Applications

  • Lanthanide Metal-Organic Frameworks: Derivatives of this compound are used in creating lanthanide(III)-organic frameworks, which show potential as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).
  • Formation of New Imidazole Compounds in Nonenzymatic Browning Reactions: This chemical plays a role in the formation of novel N-containing heterocyclic compounds in reactions involving amino acids and α-dicarbonyl compounds (Veĺišek et al., 1989).

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin and eye irritation, as well as respiratory tract irritation .

Properties

IUPAC Name

3,5-dimethylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(3-9)8(2)4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIUOFIMKXDZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368833-94-7
Record name 1,4-dimethyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.